3-[3-(Methylthio)phenyl]-3-pentanol
Description
3-[3-(Methylthio)phenyl]-3-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted with a 3-(methylthio)phenyl group at the third carbon. For example, 3-methyl-3-pentanol (CAS 77-74-7), a simpler analog lacking the aromatic and sulfur substituents, shares the tertiary alcohol functionality and serves as a baseline for comparison .
The methylthio (-SMe) group in the 3-position of the phenyl ring may enhance lipophilicity and alter electronic properties, impacting solubility and interaction with biological targets. Such modifications are observed in other sulfur-containing compounds, such as 3-(methylthio)propan-1-ol (CAS 505-10-2), which exhibits distinct reactivity due to the thioether moiety .
Properties
IUPAC Name |
3-(3-methylsulfanylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-4-12(13,5-2)10-7-6-8-11(9-10)14-3/h6-9,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYQGUSNOKOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC=C1)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Methylthio)phenyl]-3-pentanol typically involves the reaction of 3-(methylthio)benzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture interference. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the phenyl ring, where electrophilic or nucleophilic reagents replace the methylthio group or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
3-[3-(Methylthio)phenyl]-3-pentanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Methylthio)phenyl]-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares 3-[3-(methylthio)phenyl]-3-pentanol with structurally related alcohols and sulfur-containing compounds:
Physicochemical Properties
- Boiling/Melting Points: 3-Methyl-3-pentanol (CAS 77-74-7) is a liquid at room temperature, with a boiling point of approximately 132°C . 2-Methyl-3-pentanone (CAS 565-69-5), a ketone analog, has a lower boiling point (113°C), highlighting the effect of alcohol vs. ketone functional groups . Sulfur-containing compounds like 3-(methylthio)butanal (CAS 16630-52-7) exhibit higher volatility due to reduced hydrogen bonding .
- Solubility: Tertiary alcohols (e.g., 3-methyl-3-pentanol) are less water-soluble than primary/secondary alcohols due to steric hindrance . Aromatic thioethers (e.g., 3-(methylthio)phenyl derivatives) show increased lipid solubility, enhancing membrane permeability in biological systems .
Biological Activity
3-[3-(Methylthio)phenyl]-3-pentanol is a compound of interest in various biological and pharmacological studies due to its potential therapeutic effects and mechanisms of action. This article delves into its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16OS, indicating the presence of a methylthio group attached to a phenyl ring and a pentanol moiety. This structure suggests potential interactions with biological targets due to its hydrophobic and polar characteristics.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures can modulate various biological pathways, including:
- Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.
- Receptor Modulation : The compound may interact with receptors that regulate neurotransmission or inflammatory responses, influencing physiological processes.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study investigating the antimicrobial activity of related methylthio compounds found significant inhibition against various bacterial strains, suggesting that this compound may possess similar activities.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For instance, methylthio-substituted phenolic compounds demonstrated selective cytotoxicity against specific cancer types while exhibiting minimal toxicity to normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Selective cytotoxic effects on cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
-
Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of a series of methylthio phenolic compounds. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could exhibit similar properties. -
Cytotoxicity Profiles :
In a comparative analysis involving various phenolic compounds, researchers found that certain derivatives showed significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of substituent groups on the phenolic ring in determining cytotoxic activity, suggesting further investigation into this compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
